A Comprehensive Technical Guide to the Physical Properties of 6-Chloro-2-hydroxymethylpyridine Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of 6-Chloro-2-hydroxymethylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-hydroxymethylpyridine hydrochloride is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As an intermediate, its physical properties are critical for process optimization, formulation development, and quality control. This guide provides a detailed examination of the key physical characteristics of this compound, supported by experimental methodologies and spectroscopic data. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a crucial factor for many pharmaceutical applications.
Chemical Structure and Identification
The foundational step in understanding the physical properties of a molecule is to ascertain its structure and identity.
Caption: Chemical structure of 6-Chloro-2-hydroxymethylpyridine hydrochloride.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (6-chloropyridin-2-yl)methanol hydrochloride |
| CAS Number | 83782-89-2[1][2] |
| Molecular Formula | C6H7Cl2NO[2] |
| Molecular Weight | 180.03 g/mol [2][3] |
| Appearance | White to off-white solid[2] |
Core Physical Properties
The macroscopic physical properties of a compound dictate its behavior in various experimental and manufacturing settings.
Table 2: Summary of Physical Properties
| Property | Value | Experimental Protocol |
| Melting Point | 137-140 °C[2] | Capillary Melting Point Determination |
| Boiling Point | Data not readily available | Thiele Tube or Distillation Method |
| Density | Data not readily available | Pycnometry or Gas Pycnometry |
| Solubility | Soluble in polar solvents | Gravimetric or Spectroscopic Method |
Melting Point
The melting point is a critical indicator of purity. For 6-Chloro-2-hydroxymethylpyridine hydrochloride, a relatively sharp melting range of 137-140 °C suggests a high degree of purity in typical commercial samples.[2]
This protocol provides a reliable method for verifying the melting point of a solid crystalline sample.
Caption: Workflow for Capillary Melting Point Determination.
Causality Behind Experimental Choices:
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Fine Powder: Ensures uniform heat distribution throughout the sample.
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Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate reading.
Boiling Point
The boiling point of 6-Chloro-2-hydroxymethylpyridine hydrochloride is not well-documented, likely due to its high melting point and potential for decomposition at elevated temperatures. As a hydrochloride salt, it is expected to have a significantly higher boiling point than its free base.
This micro-scale method is suitable for determining the boiling point of small quantities of a liquid, or a molten solid.
Caption: Workflow for Thiele Tube Boiling Point Determination.
Trustworthiness of the Protocol: This method is self-validating as the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The point at which the liquid re-enters the capillary tube signifies this equilibrium.
Solubility
As a hydrochloride salt, 6-Chloro-2-hydroxymethylpyridine hydrochloride is anticipated to be soluble in polar solvents such as water, methanol, and ethanol, and less soluble in nonpolar organic solvents.
Table 3: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | High | Formation of strong ion-dipole interactions and hydrogen bonds. |
| Methanol / Ethanol | High | Polar protic solvents capable of hydrogen bonding. |
| Acetone / Acetonitrile | Moderate | Polar aprotic solvents can solvate the polar molecule. |
| Dichloromethane | Low | Lower polarity compared to the solute. |
| Hexane | Insoluble | Nonpolar solvent unable to overcome the lattice energy of the ionic salt. |
This method provides a quantitative measure of solubility.
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Preparation of Saturated Solution: Add an excess of the solid compound to a known volume of the solvent in a sealed vial.
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Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Filtration: Filter the saturated solution through a pre-weighed filter paper to remove any undissolved solid.
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Solvent Evaporation: Evaporate the solvent from a known volume of the filtrate.
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Mass Determination: Weigh the remaining solid to determine the mass of the dissolved solute.
Spectroscopic Characterization
Spectroscopic techniques provide insight into the molecular structure and are invaluable for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The formation of the hydrochloride salt results in a downfield shift of the proton signals compared to the free base, due to the deshielding effect of the positively charged nitrogen atom.[4]
Expected 1H NMR Chemical Shifts (in DMSO-d6):
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Pyridyl Protons: Signals for the three protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The proton adjacent to the nitrogen will be the most downfield.
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Methylene Protons (-CH2OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and temperature-dependent, is expected.
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N-H Proton: A broad singlet due to the hydrochloride proton is also anticipated, often further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm-1) | Functional Group | Vibration |
| 3400-3200 (broad) | O-H | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 2800-2400 (broad) | N+-H | Stretching |
| ~1600, ~1470 | Aromatic C=C and C=N | Stretching |
| ~1050 | C-O | Stretching |
| ~780 | C-Cl | Stretching |
Authoritative Grounding: The broad absorption in the 2800-2400 cm-1 region is characteristic of the stretching vibration of the N+-H bond in a pyridine hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Chloro-2-hydroxymethylpyridine hydrochloride, the molecular ion of the free base (C6H6ClNO) would be observed.
Expected Fragmentation Pattern:
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Molecular Ion (M+): m/z ≈ 143 (corresponding to the free base).
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Loss of Cl: A significant fragment at M-35.
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Loss of CH2OH: A fragment corresponding to the loss of the hydroxymethyl group (M-31).
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Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.
Safety and Handling
6-Chloro-2-hydroxymethylpyridine hydrochloride is classified as harmful if swallowed, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a thorough overview of the physical properties of 6-Chloro-2-hydroxymethylpyridine hydrochloride, essential for its effective use in research and development. The data and protocols presented herein offer a solid foundation for its handling, characterization, and application in the synthesis of novel chemical entities.
References
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MOLBASE. (n.d.). (6-chloropyridin-2-yl)methanol,hydrochloride price & availability. Retrieved from [Link]
- Pietrzycki, W., & Witanowski, M. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(5), 347-350.
